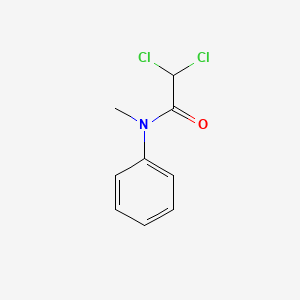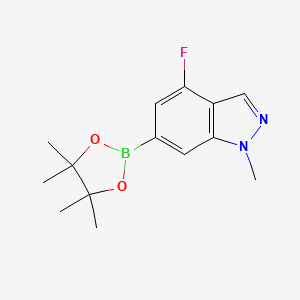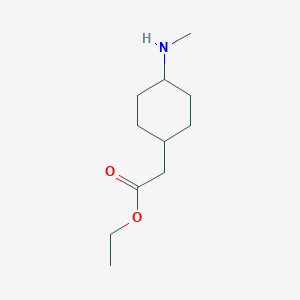
(2-(Cyclopropanecarboxamido)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Cyclopropanecarboxamido)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropanecarboxamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropanecarboxamido)phenyl)boronic acid typically involves the formation of the boronic acid group followed by the introduction of the cyclopropanecarboxamido moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative to couple with an aryl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Cyclopropanecarboxamido)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(Cyclopropanecarboxamido)phenyl)boronic acid is utilized as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a protease inhibitor. The boronic acid group can interact with the active sites of enzymes, inhibiting their activity. This property is exploited in the development of drugs for treating diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools. Additionally, it can be employed in the synthesis of polymers with unique properties .
Wirkmechanismus
The mechanism of action of (2-(Cyclopropanecarboxamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes by binding to their active sites. This interaction can disrupt the enzyme’s function, leading to therapeutic effects in the treatment of diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the cyclopropanecarboxamido group, making it less versatile in certain applications.
3-Formylphenylboronic acid: Contains a formyl group instead of the cyclopropanecarboxamido group, leading to different reactivity and applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(2-(Cyclopropanecarboxamido)phenyl)boronic acid is unique due to the presence of the cyclopropanecarboxamido group, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C10H12BNO3 |
|---|---|
Molekulargewicht |
205.02 g/mol |
IUPAC-Name |
[2-(cyclopropanecarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10(7-5-6-7)12-9-4-2-1-3-8(9)11(14)15/h1-4,7,14-15H,5-6H2,(H,12,13) |
InChI-Schlüssel |
RGQWCMSURYEQHR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1NC(=O)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



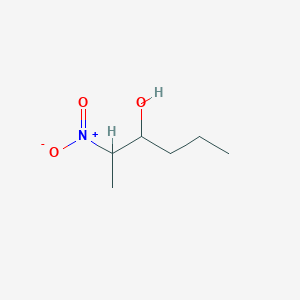
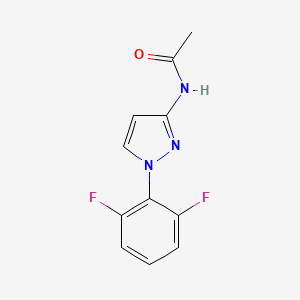
![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)
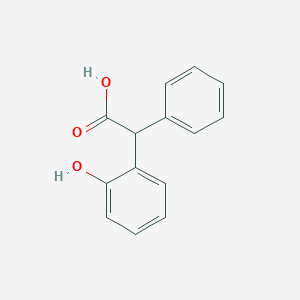
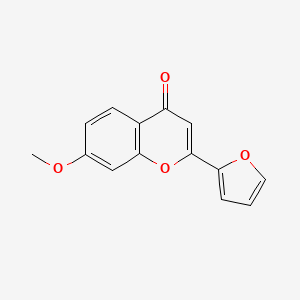
![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
